Tetrakis(trimethylsiloxy)silane

描述

The exact mass of the compound Tetrakis(trimethylsilyloxy)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

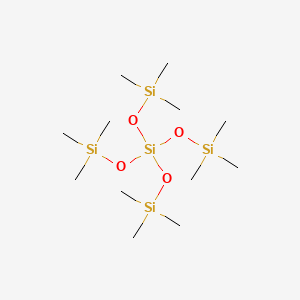

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tetrakis(trimethylsilyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRWTCZXQWOWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36O4Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042463 | |

| Record name | Tetrakis(trimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS] | |

| Record name | Tetrakis(trimethylsiloxy)silane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3555-47-3 | |

| Record name | Tetrakis(trimethylsiloxy)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(trimethylsiloxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(trimethylsiloxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]trisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAKIS(TRIMETHYLSILOXY)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55L9T9A11I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Tetrakis(trimethylsiloxy)silane" synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Tetrakis(trimethylsiloxy)silane

Introduction

This compound, with the chemical formula Si[OSi(CH₃)₃]₄, is an organosilicon compound of significant interest in materials science and chemical synthesis.[1] It serves as a key precursor for the preparation of nanostructured silicon dioxide-like films through methods like plasma-enhanced chemical vapor deposition (PECVD).[1][2] Its well-defined structure, consisting of a central silicate (B1173343) core capped with four trimethylsiloxy groups, makes it a valuable building block in various applications. This guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, tailored for researchers and professionals in chemistry and materials science.

Synthesis Methodology: Co-hydrolysis of Chlorosilanes

The most prominent and high-yielding method for synthesizing this compound is the controlled co-hydrolysis of silicon tetrachloride (SiCl₄) and trimethylchlorosilane ((CH₃)₃SiCl).[3] This one-pot reaction involves the simultaneous hydrolysis of the Si-Cl bonds in both precursors, leading to the formation of silanol (B1196071) intermediates which then condense to form the desired Si-O-Si framework.[4][5] The overall reaction can be represented as:

SiCl₄ + 4 (CH₃)₃SiCl + 4 H₂O → Si[OSi(CH₃)₃]₄ + 8 HCl

An acid catalyst, such as trifluoromethanesulfonic acid, is employed to facilitate the reaction.[3] Careful control of the reaction temperature is crucial to manage the exothermic nature of the hydrolysis and prevent unwanted side reactions.[3][6][7]

Logical Workflow for Synthesis

Caption: Flowchart of the co-hydrolysis synthesis process.

Detailed Experimental Protocol

The following protocol is based on a documented high-yield synthesis.[3]

-

Apparatus Setup : A 1-liter, four-necked flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas absorption trap (e.g., a water falling film absorber for HCl).

-

Charging Reactants : The reaction flask is charged with 1.0 mol (169.9 g) of silicon tetrachloride, 4.5 mol (488.7 g) of trimethylchlorosilane, and 15.0 g of trifluoromethanesulfonic acid.

-

Initial Cooling : Stirring is initiated (e.g., at 120 rpm), and the flask is cooled using an ice-water bath to maintain an internal temperature of 0 to -10°C.

-

Hydrolysis : 10.0 mol (180.0 g) of water is added dropwise via the dropping funnel over a period of 3 hours. The temperature must be carefully maintained within the 0 to -10°C range throughout the addition. Hydrogen chloride gas evolved during this step is neutralized by the absorption trap.

-

Aging and Reaction Completion :

-

After the water addition is complete, the mixture is "aged" by stirring at 0-10°C for an additional 2 hours.

-

The temperature is then raised to 60-70°C and held for 2 hours to ensure the reaction goes to completion.

-

-

Cooling : The reaction mixture is allowed to cool to room temperature.

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Reactants | ||

| Silicon Tetrachloride | 1.0 mol | [3] |

| Trimethylchlorosilane | 4.5 mol | [3] |

| Water | 10.0 mol | [3] |

| Catalyst (TfOH) | 15.0 g | [3] |

| Reaction Conditions | ||

| Hydrolysis Temperature | 0 to -10 °C | [3] |

| Post-heating Temperature | 60-70 °C | [3] |

| Total Reaction Time | ~7 hours | [3] |

| Results | ||

| Crude Product Mass | 471.5 g | [3] |

| Final Product Mass | 378.6 g | [3] |

| Yield | 98.4% | [3] |

| Purity (by GC) | 98.2% | [3] |

Purification Methodology

The crude product from the synthesis contains the desired this compound, residual aqueous hydrochloric acid, and minor impurities. The purification process involves a series of work-up steps followed by vacuum distillation.[3]

Purification Workflow Diagram

Caption: Step-by-step process for purification.

Detailed Purification Protocol

-

Phase Separation : The cooled crude reaction mixture is transferred to a large pear-shaped separatory funnel. The mixture is allowed to stand for approximately 15 minutes to allow for clear separation of the two phases. The lower aqueous hydrochloric acid layer is drained and discarded.[3]

-

Washing : The remaining organic layer (crude product) is washed four times with 200 g portions of deionized water to remove residual acid and water-soluble impurities.[3]

-

Drying : The washed organic phase is transferred to a clean flask and dried over 20 g of anhydrous sodium sulfate (B86663) for at least 8 hours to remove dissolved water.[3]

-

Distillation : The drying agent is removed by filtration. The dried, crude product is then purified by vacuum distillation to yield the final, high-purity this compound.[3]

Physical and Analytical Data of Purified Product

The following table summarizes key physical properties of purified this compound.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Chemical Formula | C₁₂H₃₆O₄Si₅ | [1] |

| Molar Mass | 384.841 g·mol⁻¹ | [1] |

| Boiling Point | 103-106 °C @ 2 mmHg | [2] |

| Density | 0.87 g/mL @ 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.389 | [2] |

Conclusion

The co-hydrolysis of silicon tetrachloride and trimethylchlorosilane provides a highly efficient and scalable route to produce this compound with excellent yield and purity.[3] The process, while straightforward, requires careful control over temperature and stoichiometry to achieve optimal results. The subsequent purification via aqueous work-up and vacuum distillation is effective in isolating the product to a high degree of purity, suitable for demanding applications in research and industry. This guide provides the essential technical details for the successful synthesis and purification of this important organosilicon compound.

References

- 1. Tetrakis(trimethylsilyloxy)silane - Wikipedia [en.wikipedia.org]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 6. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to Tetrakis(trimethylsiloxy)silane (CAS: 3555-47-3)

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Data

Tetrakis(trimethylsiloxy)silane, identified by the CAS number 3555-47-3, is a notable organosilicon compound with the chemical formula Si[OSi(CH₃)₃]₄.[1] This colorless liquid is a key precursor in materials science, particularly valued for its role in creating silicon-based thin films. Its distinct molecular architecture, featuring a central silicate (B1173343) core tetrahedrally bonded to four trimethylsiloxy groups, provides it with unique properties suitable for various advanced applications. This guide offers a detailed examination of its chemical and physical characteristics, synthesis methods, applications, and safety protocols, emphasizing experimental procedures and technical specifications.

A compilation of the essential quantitative data for this compound is provided in the table below.

| Property | Value |

| CAS Number | 3555-47-3[1] |

| Molecular Formula | C₁₂H₃₆O₄Si₅[1] |

| Molecular Weight | 384.84 g/mol [1] |

| Appearance | Colorless liquid[2] |

| Density | 0.87 g/mL at 25 °C[1] |

| Boiling Point | 103-106 °C at 2 mmHg[1] |

| Refractive Index | n20/D 1.389[1] |

| Flash Point | 76 °C (closed cup)[1] |

| InChI Key | VNRWTCZXQWOWIG-UHFFFAOYSA-N[1] |

| SMILES | C--INVALID-LINK--(C)O--INVALID-LINK--(C)C">Si(O--INVALID-LINK--(C)C)O--INVALID-LINK--(C)C[1] |

Synthesis Protocol

A detailed experimental procedure for the synthesis of this compound is outlined below.

Experimental Protocol: Synthesis of this compound[3]

Materials and Equipment:

-

Silicon tetrachloride (1.0 mol, 169.9 g)

-

Trimethylchlorosilane (4.5 mol, 488.7 g)

-

Trifluoromethanesulfonic acid (15.0 g)

-

Water (10 mol, 180.0 g)

-

Anhydrous sodium sulfate (B86663)

-

Ice

-

1 L four-necked flask

-

Mechanical stirrer

-

Ice water bath

-

Dropping funnel

-

Gas absorption apparatus for HCl

-

Separatory funnel

-

Distillation setup

Procedure:

-

Charge a 1 L four-necked flask with silicon tetrachloride (1.0 mol) and trimethylchlorosilane (4.5 mol).

-

Introduce trifluoromethanesulfonic acid (15.0 g) into the flask.

-

Initiate stirring at a rate of 120 rpm and cool the flask to a temperature range of 0 to -10 °C using an ice water bath.

-

Add water (10 mol) dropwise to the reaction mixture over a 3-hour period. The hydrogen chloride gas generated during this addition should be neutralized using a water falling film trap.

-

Following the complete addition of water, allow the reaction to age for an additional 2 hours while maintaining the temperature between 0 and 10 °C.

-

Transfer the cooled reaction mixture to a separatory funnel and let it stand for 15 minutes to facilitate phase separation.

-

Isolate the upper organic layer, which contains the crude product, by draining and discarding the lower aqueous hydrochloric acid phase.

-

Wash the crude this compound four times with 200 g portions of water.

-

Dry the organic phase over 20 g of anhydrous sodium sulfate for 8 hours.

-

Purify the final product via distillation. This process is expected to yield approximately 98.4% of this compound with a purity of 98.2%, as confirmed by gas chromatography.[3]

Key Applications

The principal application of this compound lies in its use as a precursor in Plasma Enhanced Chemical Vapor Deposition (PECVD) for the fabrication of silicon-based thin films, including silicon dioxide (SiO₂) and silicon oxycarbide (SiCOH). These films are integral to the microelectronics industry and are also employed as protective coatings.

PECVD of Nanostructured SiO₂-like Films

This compound is utilized for the atmospheric pressure deposition of nanostructured films that are chemically similar to silicon dioxide.[4][5] The morphology of these films can be controlled by adjusting the plasma conditions, allowing for the creation of surfaces ranging from compact and smooth to complex, nano-dendritic 3D structures.[4][5]

Equipment and Materials:

-

Atmospheric pressure plasma jet system (microwave or radiofrequency)

-

Precursor bubbler

-

Mass flow controllers

-

Substrate holder

-

This compound (TTMS)

-

Argon (carrier gas)

-

Substrates (e.g., silicon wafers, glass)

Procedure:

-

Fill the bubbler with liquid TTMS precursor.

-

Utilize argon as a carrier gas, with flow rates between 90 and 435 sccm, to transport TTMS vapors to the plasma jet. The precursor flow rate can be confirmed by gravimetric analysis.

-

Maintain a main argon gas flow of 2.6 slm through the plasma jet.

-

Position the substrate approximately 6 mm from the nozzle of the discharge tube.

-

Generate the plasma using either a microwave (2.45 GHz) or a radiofrequency (27.12 MHz) source. Typical power settings are in the range of 6 to 15 W for the RF jet and higher, around 235 W, for the microwave jet.[4][5]

-

A standard deposition time is approximately 5 minutes.[4][5]

The resulting films possess a chemical composition approaching that of SiO₂, with a carbon content of less than 5%.[4][5]

Surface Modification of Biomaterials

While specific studies detailing the use of this compound for biomaterial surface modification are not prevalent, the broader class of organosilanes is extensively used for such purposes.[6][7][8][9] This process generally involves the hydrolysis of the silane's alkoxy groups to form reactive silanols. These silanols then undergo condensation with hydroxyl groups present on the biomaterial's surface, resulting in a durable, covalent bond. This technique can be employed to alter surface properties, such as hydrophobicity. The molecular structure of this compound suggests its potential for similar applications.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental techniques for the structural elucidation and characterization of this compound.

Equipment and Materials:

-

NMR Spectrometer (400 MHz or higher)

-

Standard NMR tubes

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Sample Preparation:

-

Dissolve a small quantity of the this compound sample in the chosen deuterated solvent within an NMR tube.

-

Add a trace amount of TMS to serve as an internal reference (0 ppm).

Typical ¹³C NMR Acquisition Parameters:

-

Pulse Program: zgdc30 (for quantitative analysis without the Nuclear Overhauser Effect, zgpg30 is also suitable)

-

Acquisition Time (AQ): Approximately 1.0 s

-

Relaxation Delay (D1): Approximately 2.0 s

-

Number of Scans (NS): 128 or higher, contingent on sample concentration.

-

Pulse Width (P1): Calibrated for a 30° pulse angle.

-

Spectral Width (sw): Approximately 250 ppm, centered around 100 ppm.

¹H NMR spectra can typically be acquired with a shorter relaxation delay and a reduced number of scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for determining the purity of this compound and for its quantification in diverse sample matrices.

Equipment and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

GC column appropriate for organosilicon compounds (e.g., DB-5ms)

-

This compound sample

-

High-purity solvent for dilution (e.g., hexane)

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-500

Reaction Mechanisms and Pathways

Hydrolysis and Condensation

The hydrolysis and condensation of alkoxysilanes are cornerstone reactions in sol-gel science and surface chemistry. Although specific kinetic data for this compound are not widely published, the general mechanism for alkoxysilanes is well-understood.[10][11][12][13]

This process occurs in two primary stages:

-

Hydrolysis: The Si-O-Si bonds of the trimethylsiloxy moieties undergo hydrolysis to yield silanol (B1196071) groups (Si-OH) and trimethylsilanol. This reaction can be catalyzed by either acids or bases.

-

Condensation: The resultant silanol groups can then condense with other silanols to form extended siloxane (Si-O-Si) networks, with the concurrent elimination of water or alcohol.

The kinetics of these reactions are dependent on several factors, including pH, water concentration, solvent choice, and temperature.[13][14]

Safety and Handling

This compound is designated as a hazardous chemical. A summary of its GHS hazard classifications is provided below.

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation[1] |

| Eye Irritation | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[1] |

Recommended Handling Procedures: [1]

-

Always wear appropriate protective gloves, clothing, and eye/face protection.

-

Conduct all work in a well-ventilated area or outdoors.

-

Avoid inhaling any dust, fumes, gas, mist, vapors, or spray.

-

Thoroughly wash any exposed skin after handling.

-

Store in a tightly sealed container in a well-ventilated location.

Relevance to Drug Development and Signaling Pathways

At present, there is a lack of scientific literature detailing any direct application of this compound in drug development, drug delivery platforms, or the modulation of biological signaling pathways. While silica-based nanomaterials are a subject of investigation for drug delivery, the research has predominantly centered on materials synthesized from other precursors, such as tetraethyl orthosilicate (B98303) (TEOS).[15][16] Similarly, biocompatibility assessments have been performed on generic silica (B1680970) surfaces, but not specifically on films produced from this compound.[6] Consequently, the potential utility of this compound in the biomedical arena remains an open area for future research.

Visual Representations

Synthesis Workflow

References

- 1. Tetrakis(trimethylsilyloxy)silane 97 3555-47-3 [sigmaaldrich.com]

- 2. This compound | C12H36O4Si5 | CID 19086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. is.muni.cz [is.muni.cz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Surface modification by fluoroalkyl-functional silanes | Semantic Scholar [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. Surface modification of the cellulose nanocrystals through vinyl silane grafting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]

- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A systemic review on development of mesoporous nanoparticles as a vehicle for transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to Tetrakis(trimethylsiloxy)silane

This guide provides an overview of the fundamental physicochemical properties of Tetrakis(trimethylsiloxy)silane, a compound of significant interest in materials science and organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The core quantitative data for this compound is summarized in the table below, offering a clear and concise reference for laboratory and research applications.

| Property | Value |

| Molecular Formula | C12H36O4Si5[1][2] |

| Linear Formula | [(CH3)3SiO]4Si[3] |

| Molecular Weight | 384.84 g/mol [1][2][3][4] |

Molecular Structure and Connectivity

To visualize the molecular structure of this compound, a logical relationship diagram has been generated. This diagram illustrates the central silicon atom bonded to four trimethylsiloxy groups, providing a clear representation of the molecule's composition.

Molecular connectivity of this compound.

References

Tetrakis(trimethylsiloxy)silane: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tetrakis(trimethylsiloxy)silane (TTMS), a versatile organosilicon compound. The information is curated for researchers, scientists, and professionals in drug development who utilize or are considering this compound in their work.

Core Properties and Data

This compound, with the chemical formula Si[OSi(CH₃)₃]₄, is a colorless liquid with applications in organic synthesis and materials science.[1] Understanding its solubility and stability is critical for its effective application and storage.

Solubility Data

This compound exhibits solubility in a range of common organic solvents, while its aqueous solubility is notably low. This differential solubility is a key consideration for its use in various reaction and formulation environments.

| Solvent | Solubility | Temperature (°C) |

| Chloroform | 100 mg/mL | Not Specified |

| Ethanol | Soluble | Not Specified |

| Acetone | Soluble | Not Specified |

| Water | 150.7 ng/L | 23 |

| Water | Insoluble | Not Specified |

Table 1: Quantitative and Qualitative Solubility Data for this compound. Data sourced from multiple suppliers and databases.[2][3][4][5][6]

Physical and Stability Data

The stability of this compound is influenced by environmental conditions such as temperature, moisture, and light. The following table summarizes its key physical properties and stability profile.

| Parameter | Value |

| Molecular Weight | 384.84 g/mol |

| Appearance | Colorless liquid |

| Melting Point | -60 °C |

| Boiling Point | 103-106 °C @ 2 mmHg; 222 °C @ 760 mmHg |

| Density | 0.87 g/mL at 25 °C |

| Vapor Pressure | 27.4 hPa @ 20°C; 2 mm Hg @ 100°C; 40 mm Hg @ 125°C |

| Flash Point | 80 °C |

| Storage Stability | Stable for at least 2 years at +4°C, protected from light and moisture. |

| Hydrolytic Sensitivity | Rated 4: No reaction with water under neutral conditions. |

| Incompatibilities | Strong oxidizing agents. |

| Conditions to Avoid | Moisture, heat, open flame, sparks. |

| Hazardous Decomposition | Under fire: Carbon oxides, silicon oxides. With heat/flame: Formaldehyde, organic acid vapors. |

Table 2: Physical Properties and Stability Information for this compound.[1][2][3][4][6][7][8]

Stability Profile and Degradation Pathways

The primary degradation mechanisms for this compound are hydrolysis and photolysis. Understanding these pathways is crucial for predicting its behavior in various applications and for developing appropriate handling and storage protocols.

Hydrolytic Degradation

Although considered to have low reactivity with water under neutral conditions, the silicon-oxygen bonds in this compound can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of silanols. This process is the initial step in the formation of siloxane bonds, which can lead to polymerization.

Photolytic Degradation

Exposure to ultraviolet (UV) radiation can also lead to the degradation of this compound. Studies have shown that UV light, particularly at wavelengths of 185 nm and 254 nm, can induce photochemical reactions.[9] This degradation can involve the cleavage of silicon-carbon and silicon-oxygen bonds.

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, standard methods for assessing the stability of siloxane compounds can be applied.

Hydrolysis Rate Determination

The rate of hydrolysis can be quantitatively measured by monitoring the conversion of the parent compound and the appearance of hydrolysis products over time.

¹⁹Si NMR Spectroscopy: This is a direct method to observe the change in the chemical environment of the silicon atoms as hydrolysis proceeds. The disappearance of the peak corresponding to the starting material and the appearance of new peaks for silanol intermediates and siloxane polymers can be quantified.[10]

FTIR Spectroscopy: The hydrolysis can be monitored by observing the decrease in the intensity of Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching. The formation of Si-O-Si bonds can also be tracked.[10]

Photodegradation Analysis

The stability of this compound under UV irradiation can be assessed by exposing a sample to a controlled UV source and analyzing the degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for separating and identifying volatile degradation products that may form during photolysis.[9] By analyzing samples at different time points of UV exposure, the rate of degradation and the nature of the photoproducts can be determined.

Conclusion

This compound is a compound with well-defined solubility and stability characteristics. Its solubility in common organic solvents and insolubility in water make it suitable for a variety of non-aqueous applications. While generally stable, particularly when stored properly, it is susceptible to degradation through hydrolysis and photolysis. A thorough understanding of these properties and the application of appropriate analytical techniques are essential for its successful use in research and development.

References

- 1. Tetrakis(trimethylsilyloxy)silane - Wikipedia [en.wikipedia.org]

- 2. Tetrakis(trimethylsilyl)silane - CAS-Number 4098-98-0 - Order from Chemodex [chemodex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 3555-47-3 | CAS DataBase [m.chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. TETRAKIS(TRIMETHYLSILYL)SILANE - Safety Data Sheet [chemicalbook.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Analysis of Tetrakis(trimethylsiloxy)silane

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(trimethylsiloxy)silane (TTMS) is an organosilicon compound with the chemical formula Si[OSi(CH₃)₃]₄ and CAS Number 3555-47-3.[1][2] It is a colorless liquid utilized as a precursor and reagent in various synthetic processes.[2] Notably, TTMS serves as a key component in plasma-enhanced chemical vapor deposition (PECVD) to produce nanostructured silicon dioxide-like films, a testament to its importance in materials science.[2][3] A thorough understanding of its spectroscopic profile is essential for quality control, reaction monitoring, and structural elucidation in its various applications.

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The molecular structure of this compound features a central silicon atom bonded to four trimethylsiloxy groups. This high degree of symmetry is directly reflected in its spectroscopic data, particularly in NMR, where all 36 protons and 12 methyl carbons are chemically equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the NMR spectra are relatively simple, characterized by single peaks for the protons and carbons. The ²⁹Si NMR spectrum is crucial for distinguishing between the two unique silicon environments.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|

| ~0.1 - 0.3 | Singlet (s) | 36H, Si(O-Si(CH₃ )₃)₄ |

Note: All 36 protons on the twelve methyl groups are chemically equivalent.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|

| ~1.0 - 2.0 | 12C, Si(O-Si(C H₃)₃)₄ |

Note: All 12 methyl carbons are chemically equivalent. Proton decoupling is standard.

Table 3: ²⁹Si NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| ~+7.5 | Peripheral Si: Si(O-Si (CH₃)₃)₄ | [4] |

| -104.6 | Central Si: Si (O-Si(CH₃)₃)₄ |[4] |

Note: Data referenced from related trimethylsilyl (B98337) species and direct observation in a reaction mixture.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of TTMS is dominated by strong absorptions related to the Si-O-Si and Si-CH₃ bonds.

Table 4: Principal Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference |

|---|---|---|---|

| 1279 | Si-CH₃ symmetric deformation | Medium-Strong | [3] |

| 1130 - 1200 | Si-O-Si transverse optical ('surface') mode | Strong, Broad | [3] |

| ~1070 | Si-O-Si antisymmetric stretch ('bulk') mode | Very Strong, Broad | [3] |

| ~920 | Si-OH stretch (silanol impurity) | Weak/Variable | [3] |

| ~800 | Si-O-Si bending / Si-C stretch | Strong | [3] |

| ~450 | Si-O-Si rocking mode | Medium |[3] |

Mass Spectrometry (MS)

Mass spectrometry of TTMS, typically performed with Gas Chromatography (GC-MS), shows characteristic fragmentation patterns for siloxanes.

Table 5: Key Mass Spectrometry (GC-MS) Fragments

| Mass-to-Charge (m/z) | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 369 | [M - CH₃]⁺ | C₁₁H₃₃O₄Si₅⁺ |

| 281 | [M - OSi(CH₃)₃]⁺ | C₉H₂₇O₃Si₄⁺ |

| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ | C₅H₁₅OSi₂⁺ |

Note: Data derived from GC-MS analysis listed in PubChem.[1]

Experimental Protocols & Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. The spectral width is set to cover the range of approximately -2 to 12 ppm.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., -10 to 220 ppm) is used. Due to the low natural abundance of ¹³C and potentially long relaxation times, an adequate number of scans is necessary to achieve a good signal-to-noise ratio.

-

²⁹Si NMR Acquisition: A proton-decoupled experiment is run. ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, often requiring specialized pulse programs (e.g., INEPT or DEPT) or longer acquisition times. The chemical shift range is broad, and referencing is done relative to TMS.[5] A background signal from the glass NMR tube and probe materials may be observed around -110 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a liquid, TTMS can be analyzed directly.

-

Neat Film: A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (commonly diamond or germanium). This is often the preferred method due to its simplicity and minimal sample preparation.

-

-

Instrumentation: A standard FTIR spectrometer (e.g., a Bruker Tensor 27 FT-IR) is used.[1]

-

Acquisition: A background spectrum of the empty instrument (or clean ATR crystal) is recorded first. The sample is then scanned, typically over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of TTMS is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation: A GC system coupled to a mass spectrometer, typically a quadrupole or ion trap detector.

-

Gas Chromatography: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms) which separates components based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As TTMS elutes from the GC column, it enters the MS ion source.

-

Ionization: Standard Electron Ionization (EI) at 70 eV is used to fragment the molecule.

-

Analysis: The resulting positively charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical correlation between the molecule's structure and its spectral data.

Caption: Experimental workflow for spectroscopic analysis of TTMS.

References

Navigating the Safe Handling of Tetrakis(trimethylsiloxy)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(trimethylsiloxy)silane, a member of the organosiloxane family, is a versatile chemical intermediate utilized in various research and industrial applications. While offering unique chemical properties, its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides comprehensive safety and handling precautions, physical and chemical properties, and logical workflows for the safe use of this compound.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C12H36O4Si5 | [1][2] |

| Molecular Weight | 384.84 g/mol | [1][3] |

| Appearance | Clear, colorless liquid or oil | [1][2] |

| Boiling Point | 284.4 ± 23.0 °C at 760 mmHg | [4] |

| Melting Point | -60 °C | [4] |

| Flash Point | 117.4 ± 23.0 °C | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Purity | Typically ≥97% | [2] |

Section 2: Hazard Identification and Classification

This compound is classified as a combustible liquid.[1] While comprehensive toxicological data is not extensively available, it is known to cause skin and eye irritation.[1][3] Inhalation may also lead to respiratory irritation.[3]

GHS Hazard Statements:

-

H227: Combustible liquid.[1]

-

H315: Causes skin irritation (reported by 51.6% of notifiers).[3]

-

H319: Causes serious eye irritation (reported by 51.6% of notifiers).[3]

-

H335: May cause respiratory irritation (reported by 51.4% of notifiers).[3]

The following diagram illustrates the primary hazards associated with this compound.

References

In-Depth Technical Guide on the Thermal Decomposition of Tetrakis(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Tetrakis(trimethylsiloxy)silane (TTMSS). It is intended to be a valuable resource for researchers and professionals working with this compound, offering insights into its thermal stability, decomposition pathways, and the resulting products.

Introduction to this compound

This compound, with the chemical formula Si[OSi(CH₃)₃]₄, is a branched organosilicon compound. Its molecular structure features a central silicon atom bonded to four trimethylsiloxy groups. This unique structure imparts specific physical and chemical properties, including its thermal behavior. TTMSS is utilized in various applications, such as a precursor for the deposition of silicon dioxide-like films and as a component in the synthesis of silicone resins. Understanding its thermal stability and decomposition mechanism is crucial for its effective use and for ensuring safety in high-temperature applications.

Thermal Stability and Decomposition Profile

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide critical data on the temperatures at which the compound begins to decompose, the rate of decomposition, and the associated energy changes.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of silicone resins, which share structural similarities with TTMSS, indicates that the thermal stability is influenced by the molecular structure. For instance, silicone resins containing trifluorovinyl ether groups have shown 5% mass loss (T₅%) temperatures ranging from 374 °C to 461 °C in a nitrogen atmosphere.[1] The thermal decomposition of silicone insulating rubber, primarily composed of polydimethylsiloxane (B3030410) (PDMS), occurs in stages, including the release of volatile organic compounds and the breakdown of the polymer backbone.[2]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry can be employed to determine the temperatures of thermal events such as melting, crystallization, and decomposition. For materials that may decompose upon melting, high heating rates can be used to separate these overlapping events.[3] DSC analysis of silicone resins has been used to study their curing process, which involves reactions of Si-OH groups.[1]

Decomposition Products

Upon exposure to elevated temperatures, this compound undergoes decomposition, yielding a range of volatile and solid products. The nature of these products depends on the decomposition conditions, such as temperature and the presence of oxygen.

A Safety Data Sheet for TTMSS indicates that hazardous decomposition products include formaldehyde, organic acid vapors, and silicon dioxide. The formation of these products is expected when the material is exposed to high temperatures or open flame.

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the specific volatile products of thermal decomposition. For silicone polymers, Py-GC-MS analysis has revealed the formation of cyclic siloxanes and trimethylsilanol.[4] In the case of TTMSS, similar fragmentation patterns leading to smaller siloxane oligomers and other organic fragments can be anticipated.

Proposed Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through a multi-step mechanism involving the cleavage of its silicon-oxygen and silicon-carbon bonds. The exact pathway can be influenced by the presence of catalysts or reactive atmospheres.

A generalized decomposition pathway can be visualized as follows:

This diagram illustrates the initial breakdown of the TTMSS molecule into reactive intermediates, followed by the formation of volatile organic compounds and a solid silicon dioxide residue, particularly in an oxidative environment.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reliable and reproducible data on the thermal decomposition of this compound. Below are generalized protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA) Protocol

-

Objective: To determine the thermal stability and decomposition profile of TTMSS by measuring weight loss as a function of temperature.

-

Apparatus: A standard thermogravimetric analyzer.

-

Procedure:

-

A small sample of TTMSS (typically 5-10 mg) is placed in a ceramic or platinum pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).

-

The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature, the temperature of maximum decomposition rate, and the final char yield.[5]

-

Differential Scanning Calorimetry (DSC) Protocol

-

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions.

-

Apparatus: A standard differential scanning calorimeter.

-

Procedure:

-

A small, weighed sample of TTMSS (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The pans are heated or cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.[5]

-

The resulting DSC curve is analyzed to identify endothermic and exothermic events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Objective: To identify the volatile organic compounds produced during the thermal decomposition of TTMSS.

-

Apparatus: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Procedure:

-

A small amount of the TTMSS sample is placed in a pyrolysis tube.

-

The tube is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) in an inert atmosphere.

-

The volatile pyrolysis products are swept by a carrier gas into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.[6]

-

Summary and Future Outlook

This technical guide has summarized the available information on the thermal decomposition of this compound. While general trends can be inferred from the behavior of similar branched siloxanes and silicone resins, there is a clear need for more specific experimental data on TTMSS. Future research should focus on conducting detailed TGA, DSC, and Py-GC-MS studies on pure TTMSS to generate quantitative data on its thermal stability and to definitively identify its decomposition products. This will enable a more precise understanding of its decomposition mechanism and facilitate its broader application in high-temperature environments.

References

- 1. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups | MDPI [mdpi.com]

- 2. cprijournal.in [cprijournal.in]

- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Аккаунт заблокирован [ruweb.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of Tetrakis(trimethylsiloxy)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(trimethylsiloxy)silane (TTMS) is an organosilicon compound with significant potential in various scientific and industrial applications, including surface modification and as a precursor for silica-based materials. The hydrolysis of TTMS is a critical reaction that governs its utility, leading to the formation of reactive silanol (B1196071) intermediates and ultimately condensed siloxane networks. This technical guide provides a comprehensive overview of the hydrolysis mechanism of this compound, its expected products, and the key factors influencing the reaction. While specific quantitative kinetic data for TTMS hydrolysis is not extensively available in peer-reviewed literature, this document extrapolates from the well-established principles of alkoxysilane and siloxane chemistry to provide a robust theoretical and practical framework. Detailed experimental protocols for monitoring the hydrolysis reaction are also presented, alongside illustrative diagrams of the chemical pathways and experimental workflows.

Introduction

This compound, with the chemical formula Si[OSi(CH₃)₃]₄, is a branched siloxane.[1] Its structure consists of a central silicon atom bonded to four trimethylsiloxy groups. The hydrolysis of this compound involves the cleavage of the silicon-oxygen-silicon (siloxane) bonds by water, a fundamental process in sol-gel chemistry and materials science. Understanding and controlling this reaction is paramount for applications requiring the formation of silica (B1680970) films, particles, or for the functionalization of surfaces where the generation of silanol groups is a prerequisite.

The overall hydrolysis reaction can be generalized as the progressive replacement of the trimethylsiloxy (-OSi(CH₃)₃) groups with hydroxyl (-OH) groups, liberating trimethylsilanol (B90980) ((CH₃)₃SiOH) as a byproduct. These newly formed silanols on the central silicon atom are highly reactive and tend to undergo subsequent condensation reactions.

Hydrolysis Mechanism

The hydrolysis of siloxanes like TTMS is catalyzed by either acids or bases, with the reaction rate being slowest at a neutral pH of around 7.[2] The mechanisms under acidic and basic conditions differ significantly.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of a siloxane oxygen atom, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by water.[3][4] The reaction proceeds via a series of reversible steps.

The proposed acid-catalyzed hydrolysis pathway for one of the four siloxane bonds in TTMS is as follows:

-

Protonation of the Siloxane Oxygen: A hydronium ion protonates one of the oxygen atoms in the Si-O-Si linkage.

-

Nucleophilic Attack by Water: A water molecule attacks the central silicon atom.

-

Proton Transfer and Cleavage: A proton is transferred, leading to the cleavage of the Si-O bond and the formation of a silanol group on the central silicon and a protonated trimethylsilanol.

-

Deprotonation: The protonated trimethylsilanol is deprotonated, regenerating the acid catalyst.

This process can continue stepwise for the remaining three trimethylsiloxy groups.

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the central silicon atom.[3][4] This forms a pentacoordinate silicon intermediate.

The proposed base-catalyzed hydrolysis pathway is as follows:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the central silicon atom.

-

Formation of a Pentacoordinate Intermediate: A transient pentacoordinate silicon species is formed.

-

Cleavage of the Siloxane Bond: The Si-O bond is cleaved, displacing a trimethylsilanolate anion.

-

Protonation: The trimethylsilanolate anion is subsequently protonated by water to form trimethylsilanol.

Similar to the acid-catalyzed mechanism, this process can proceed until all four trimethylsiloxy groups are hydrolyzed.

Hydrolysis Products

The hydrolysis of this compound results in a mixture of products, depending on the reaction conditions and the extent of hydrolysis and subsequent condensation.

-

Initial Hydrolysis Products: The primary products of hydrolysis are partially and fully hydrolyzed TTMS species, along with trimethylsilanol ((CH₃)₃SiOH). The fully hydrolyzed product would be silicic acid (Si(OH)₄).

-

Condensation Products: The silanol groups (Si-OH) formed during hydrolysis are highly reactive and readily undergo condensation reactions with other silanols or with the remaining trimethylsiloxy groups.[5] This leads to the formation of larger siloxane oligomers and polymers, with the concurrent elimination of water or trimethylsilanol. The structure of these condensed products can range from linear chains to complex three-dimensional networks.

Factors Influencing Hydrolysis Rate

Several factors significantly impact the rate of TTMS hydrolysis, and their control is crucial for reproducible results.

-

pH: As mentioned, the hydrolysis rate is slowest at neutral pH and is accelerated by both acidic and basic catalysts.[2]

-

Temperature: An increase in temperature generally increases the rate of hydrolysis, following the principles of chemical kinetics.[6]

-

Concentration: Higher concentrations of TTMS and water can lead to a faster hydrolysis rate.[2]

-

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rate.

-

Catalyst: The type and concentration of the acid or base catalyst have a direct and pronounced effect on the hydrolysis kinetics.

-

Steric Hindrance: The bulky trimethylsiloxy groups in TTMS are expected to sterically hinder the approach of the nucleophile (water or hydroxide ion) to the central silicon atom. This steric hindrance would likely result in a slower hydrolysis rate compared to less sterically hindered silanes like tetraethoxysilane (TEOS).[7]

Quantitative Data

| Silane | Catalyst (HCl) Concentration (M) | Solvent | Temperature (°C) | Hydrolysis Rate Constant (k) | Reference |

| Tetraethoxysilane (TEOS) | <0.003 | Ethanol/Water | Not Specified | 0.002 - 0.5 M⁻¹ h⁻¹ (in basic medium) | [3] |

| Methyltriethoxysilane (MTES) | Not Specified | Not Specified | Not Specified | Slower than MTMES | [3] |

| Phenyltrimethoxysilane (PTMS) | Excess Water | THF | Not Specified | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [3] |

| Propyltrimethoxysilane (PrTMS) | Excess Water | THF | Not Specified | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | [3] |

Experimental Protocols

Monitoring the hydrolysis of this compound can be achieved using various spectroscopic techniques. The following are generalized protocols for key analytical methods.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, is a powerful tool for quantitatively tracking the hydrolysis and condensation reactions of silanes.[7]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., acetone-d₆, THF-d₈).

-

In an NMR tube, combine a known amount of the TTMS stock solution with the solvent and a defined amount of water (or D₂O).

-

To initiate the reaction, add a precise amount of an acid or base catalyst (e.g., HCl or NH₄OH in D₂O).

-

-

Data Acquisition:

-

Acquire a ²⁹Si NMR spectrum immediately after the addition of the catalyst (t=0).

-

Continue to acquire spectra at regular time intervals to monitor the disappearance of the starting material peak and the appearance of peaks corresponding to hydrolyzed intermediates and condensed species.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the different silicon environments.

-

The relative concentrations of the species can be determined from the integral values, allowing for the calculation of reaction kinetics.

-

Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the changes in functional groups during the hydrolysis reaction, often utilizing an Attenuated Total Reflectance (ATR) setup for in-situ measurements.[7]

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent.

-

Place the solution in contact with the ATR crystal.

-

Initiate the reaction by adding a known amount of water and catalyst.

-

-

Data Acquisition:

-

Record an initial FTIR spectrum before the addition of the catalyst.

-

Record spectra at regular time intervals after initiating the reaction.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-Si stretching bands (around 1050-1100 cm⁻¹).

-

Observe the appearance of a broad band corresponding to Si-OH stretching (around 3200-3700 cm⁻¹) and the characteristic vibrations of the byproduct, trimethylsilanol.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Acid- and base-catalyzed hydrolysis pathways of TTMS.

Caption: Condensation of hydrolyzed TTMS to form siloxanes.

Experimental Workflow

Caption: Experimental workflow for studying TTMS hydrolysis.

Conclusion

The hydrolysis of this compound is a complex process that is fundamentally governed by the principles of siloxane chemistry. While specific kinetic data for this molecule is sparse, a comprehensive understanding of its hydrolytic behavior can be inferred from the extensive research on analogous alkoxysilanes. The reaction is subject to catalysis by both acids and bases, and its rate is influenced by a variety of factors including temperature, concentration, and solvent. The primary products are partially or fully hydrolyzed silanols, which are prone to subsequent condensation reactions, leading to the formation of oligomeric and polymeric siloxane structures. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the hydrolysis of TTMS and to tailor the reaction conditions to achieve desired outcomes in their specific applications. Further research to quantify the hydrolysis and condensation kinetics of TTMS would be a valuable contribution to the field of silicon chemistry.

References

- 1. High-resolution solid-state 13C and 29Si NMR investigations of the dynamic properties of tetrakis(trimethylsilyl)silane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 4. Tetrakis(trimethylsilyl)silane - CAS-Number 4098-98-0 - Order from Chemodex [chemodex.com]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. Stability of hydrophobic properties of plasma polymerized tetrakis(trimethylsilyloxy)silane film surface -Proceedings of the Korean Vacuum Society Conference [koreascience.kr]

A Technical Guide to the Purity Grades of Tetrakis(trimethylsiloxy)silane for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Tetrakis(trimethylsiloxy)silane, a member of the organosilicon compound family, is a versatile reagent with significant applications in materials science and as a standard in analytical chemistry. Its utility in research, particularly in sensitive analytical methods, is intrinsically linked to its purity. This technical guide provides an in-depth overview of the available purity grades of this compound, the analytical methods for its quality assessment, and its application as an internal standard in experimental workflows.

Purity Grades and Specifications

The purity of this compound is a critical parameter that can influence the outcome of research experiments, especially those requiring high precision and accuracy. Commercial suppliers offer several grades of this compound, each with a specified level of purity. While detailed certificates of analysis provide the most comprehensive data, the following table summarizes the commonly available purity grades for research purposes.

| Purity Grade | Typical Assay (%) | Key Considerations for Research |

| Technical Grade | < 95% | Suitable for general synthesis and non-critical applications where the presence of minor impurities will not interfere with the reaction outcome. |

| Standard Grade | 96% - 97% | A common grade for general laboratory use, including as a precursor in materials synthesis and in some analytical applications where the highest purity is not essential.[1] |

| High Purity Grade | ≥ 98% | Recommended for applications sensitive to impurities, such as in the manufacturing of specialized polymers and as a reference material in analytical method development. |

| Analytical/Reference Standard | ≥ 99.9% | The highest purity available, essential for use as an internal standard in quantitative analytical techniques like Gas Chromatography (GC) and Mass Spectrometry (MS) to ensure the accuracy of the results.[2] |

Note: The specifications provided are typical values. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.

Analytical Methodologies for Purity Determination

The assessment of this compound's purity is predominantly carried out using chromatographic and spectroscopic techniques. These methods allow for the identification and quantification of the main component as well as any impurities.

Gas Chromatography (GC)

Gas chromatography is a primary method for determining the purity of volatile compounds like this compound.[3] A flame ionization detector (FID) is commonly employed for quantification.

Experimental Protocol for GC Analysis:

-

Sample Preparation: A dilute solution of this compound is prepared in a high-purity volatile solvent (e.g., toluene, hexane).

-

Internal Standard: For quantitative analysis, a suitable internal standard (a compound with similar properties but well-resolved from the analyte) is added to the sample solution.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is typically used.

-

Carrier Gas: High-purity helium or nitrogen is used as the carrier gas at a constant flow rate.

-

Injector and Detector Temperature: The injector and detector are maintained at a high temperature (e.g., 250 °C) to ensure complete volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is programmed for the oven to ensure the separation of the main component from any potential impurities. A typical program might start at a low temperature, hold for a few minutes, and then ramp up to a higher temperature.

-

-

Data Analysis: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H, 13C, and 29Si NMR, is a powerful tool for the structural elucidation and purity assessment of this compound. It can provide information about the molecular structure and the presence of any silicon-containing impurities.

29Si NMR Spectroscopy:

29Si NMR is particularly useful for analyzing organosilicon compounds. This compound exhibits characteristic chemical shifts for its silicon atoms, which can be used for its identification and to detect the presence of other siloxane species.[4][5][6]

Application as an Internal Standard in Research

A significant application of high-purity this compound in research is its use as an internal standard (IS) in analytical chemistry, particularly for the quantification of other siloxanes in various matrices using GC-MS.[7][8][9]

Experimental Workflow for using this compound as an Internal Standard:

The following workflow outlines the general steps for using this compound as an internal standard for the quantification of target analytes (e.g., cyclic siloxanes) in a sample.

Caption: Experimental workflow for the use of this compound as an internal standard.

Detailed Methodological Steps:

-

Preparation of the Internal Standard Stock Solution: A stock solution of high-purity this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a high-purity solvent (e.g., toluene).

-

Sample Preparation and Spiking: The sample containing the analytes of interest is prepared, which may involve extraction, dilution, or other cleanup steps. A precise volume of the internal standard stock solution is then added to the prepared sample.

-

GC-MS Analysis: The spiked sample is injected into the GC-MS system. The chromatographic conditions are optimized to achieve good separation between the analytes and the internal standard.

-

Quantification: The concentration of the analytes in the original sample is determined by comparing the ratio of the peak area of each analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of the analytes and the internal standard.

Logical Relationship of Purity to Application

The purity of this compound is directly proportional to its suitability for use as an analytical standard. The following diagram illustrates this critical relationship.

Caption: Logical relationship between the purity of this compound and its primary applications.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. This compound IOTA 20575-IOTA [phenylsilicone.com]

- 3. This compound | 3555-47-3 | Benchchem [benchchem.com]

- 4. pascal-man.com [pascal-man.com]

- 5. WO2023201138A1 - Preparation of polyether-functional organosilicon compounds - Google Patents [patents.google.com]

- 6. azmax.co.jp [azmax.co.jp]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. academic.oup.com [academic.oup.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Notes and Protocols for Deposition of SiO2-like Thin Films using Tetrakis(trimethylsiloxy)silane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrakis(trimethylsiloxy)silane (TTMSS), with the chemical formula C12H36O4Si5, is an organosilicon precursor increasingly utilized for the deposition of high-quality silicon dioxide-like (SiO2-like) thin films. Its unique molecular structure, featuring a central SiO4 unit analogous to quartz and four peripheral OSi(CH3)3 groups, makes it particularly advantageous for Plasma-Enhanced Chemical Vapor Deposition (PECVD), especially at atmospheric pressure (AP-PECVD).[1] The use of TTMSS allows for the formation of films with a chemical composition closely resembling stoichiometric SiO2, with low carbon content, which is crucial for applications demanding high purity and stability.[1][2]

Films deposited from TTMSS can exhibit a wide range of morphologies, from compact and smooth to nano-dendritic 3D structures, depending on the specific process parameters.[1][2][3] This versatility makes TTMSS a compelling precursor for various applications, including permeation barriers, catalytic surfaces, and dielectric layers in microelectronics. This document provides detailed application notes, experimental protocols, and key data for the deposition of SiO2-like thin films using TTMSS.

Chemical Structure of the Precursor

The unique three-dimensional structure of TTMSS is a key factor in its ability to form structured coatings. The molecule consists of five rigid tetrahedral sub-units, which allows for a flexible conformation that can be beneficial for the self-adapted growth of nanostructured films.[1]

Quantitative Data Presentation

The properties of the deposited SiO2-like films are highly dependent on the deposition technique and process parameters. The following table summarizes key quantitative data from studies utilizing TTMSS as a precursor.

| Deposition Method | Plasma Source/Frequency | Key Process Parameters | Film Property | Value | Reference |

| AP-PECVD | Radiofrequency (RF) Plasma Jet | Lower power density | Refractive Index (@ 500 nm) | 1.45 | [1] |

| AP-PECVD | Radiofrequency (RF) Plasma Jet | Lower power density | Surface Roughness (RMS) | 0.3 nm | [1] |

| AP-PECVD | RF and Microwave Plasma Jets | Atmospheric pressure | Chemical Composition (Si:O) | 1:2 | [1][2] |

| AP-PECVD | RF and Microwave Plasma Jets | Atmospheric pressure | Carbon Content | < 5% | [1][2] |

| AP-PECVD | Microwave (MW) Plasma Jet | Higher power density | Film Morphology | Nano-dendritic 3D structures | [1][3] |

| AP-PECVD | Radiofrequency (RF) Plasma Jet | Lower power density | Film Morphology | Compact, smooth films | [1][3] |

Experimental Protocols and Workflows

General Experimental Workflow

The overall process for depositing and characterizing SiO2-like thin films from TTMSS involves several key stages, from substrate preparation to detailed film analysis.

Representative Protocol for AP-PECVD of SiO2-like Films

This protocol describes a representative method for the deposition of SiO2-like thin films using TTMSS in an atmospheric pressure plasma-enhanced chemical vapor deposition (AP-PECVD) system. Note: Specific parameters should be optimized for the particular AP-PECVD system in use.

1. Materials and Equipment

-

Precursor: this compound (TTMSS, C12H36O4Si5)

-

Carrier Gas: Argon (Ar) or Helium (He), high purity

-

Reactive Gas: Oxygen (O2), high purity

-

Substrates: Silicon wafers, glass slides, or other relevant materials

-

Equipment:

-

AP-PECVD reactor with a plasma jet (RF or microwave)

-

Precursor vaporization system (e.g., bubbler, heated injector)

-

Mass flow controllers (MFCs) for all gases

-

Substrate holder with temperature control (optional)

-

Exhaust and safety systems

-

2. Substrate Preparation

-

Clean substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 10-15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Optional: Perform a plasma treatment (e.g., O2 or Ar plasma) on the substrates in-situ to remove any remaining organic contaminants and to activate the surface.

3. Precursor Delivery

-

Heat the TTMSS precursor in a bubbler to a controlled temperature (e.g., 50-80°C) to ensure a stable vapor pressure.

-

Use a carrier gas (e.g., Ar) passed through the bubbler to transport the TTMSS vapor to the plasma jet.

-

Control the precursor flow rate by adjusting the carrier gas flow rate through the bubbler (e.g., 50-200 sccm).

-

Maintain all gas lines from the bubbler to the reactor at a temperature above the bubbler temperature to prevent precursor condensation.

4. Deposition Process

-

Place the prepared substrate on the sample holder inside the deposition chamber.

-

Purge the chamber with the primary carrier gas (e.g., Ar or He) to establish a stable atmospheric pressure environment.

-

Set the main carrier gas flow for the plasma jet (e.g., 1-5 slm Ar).

-

Introduce the reactive gas (O2) at a specific flow rate (e.g., 10-100 sccm). The ratio of O2 to precursor is a critical parameter influencing film stoichiometry.

-

Ignite the plasma by applying power to the plasma source (RF or microwave). The power level will influence the precursor fragmentation and film morphology.

-

Introduce the TTMSS vapor/carrier gas mixture into the plasma jet.

-

Deposit the film for the desired duration to achieve the target thickness. The deposition can be performed by moving the substrate under the plasma jet or vice versa.

5. Post-Deposition

-

Turn off the precursor flow and the plasma power.

-

Allow the substrate to cool down under a flow of inert gas.

-

Remove the coated substrate from the chamber for characterization.

6. Film Characterization

-

Morphology and Roughness: Analyze using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[1]

-

Chemical Composition: Determine elemental composition and bonding states using X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX), and Fourier-Transform Infrared Spectroscopy (FTIR).[1]

-

Thickness and Refractive Index: Measure using spectroscopic ellipsometry.

Diagram of a Simplified AP-PECVD Setup

The following diagram illustrates the key components of a typical atmospheric pressure plasma jet deposition system used for this process.

References

Application Notes and Protocols for Tetrakis(trimethylsiloxy)silane in Nanostructured Organosilicon Polymer Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biomedical applications of nanostructured organosilicon polymer films derived from Tetrakis(trimethylsiloxy)silane (TTMS). Detailed experimental protocols are included to facilitate the adoption of this technology in research and development settings.

Introduction to this compound for Nanostructured Films

This compound (TTMS) is a versatile organosilicon precursor notable for its unique three-dimensional structure, which makes it an excellent candidate for the formation of nanostructured organosilicon polymers.[1][2][3] These films, often exhibiting a silicon dioxide-like (SiO2-like) chemical composition with low carbon content, can be synthesized with a wide range of morphologies, from smooth, compact layers to complex, three-dimensional nano-dendritic structures.[1][2][3] The morphology is highly dependent on the deposition process parameters.[1][2][3]